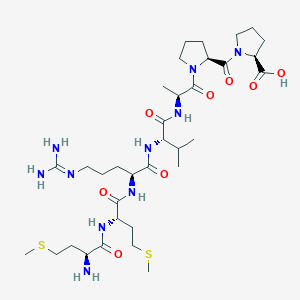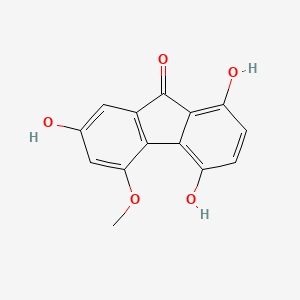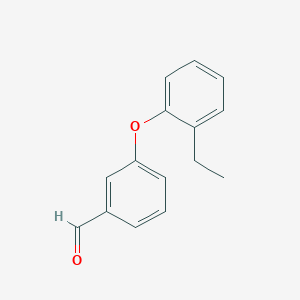
3-(2-Ethylphenoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethylphenoxy)benzaldehyde: is an organic compound with the molecular formula C15H14O2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-ethylphenoxy group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with 2-ethylphenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Ethylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 3-(2-Ethylphenoxy)benzoic acid.
Reduction: 3-(2-Ethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-(2-Ethylphenoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antifungal and antimicrobial properties. It has been shown to disrupt cellular antioxidation systems in fungi, making it a potential candidate for antifungal drug development .
Medicine: The compound’s ability to interact with cellular targets and pathways is being explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its aromatic properties make it a valuable ingredient in the formulation of perfumes and food additives .
Mécanisme D'action
The mechanism of action of 3-(2-Ethylphenoxy)benzaldehyde involves its interaction with cellular macromolecules, particularly those involved in antioxidation pathways. The compound can disrupt the function of enzymes like superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth . Additionally, it may bind to cellular proteins and interfere with their normal function, contributing to its antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, known for its almond-like odor and wide range of applications in the chemical industry.
3-Hydroxybenzaldehyde: A precursor in the synthesis of 3-(2-Ethylphenoxy)benzaldehyde, used in various organic reactions.
2-Ethylphenol: Another precursor, known for its use in the production of fragrances and as an intermediate in organic synthesis.
Uniqueness: this compound stands out due to its unique combination of an aldehyde group and an ethylphenoxy substituent. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
521974-74-3 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-(2-ethylphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-2-13-7-3-4-9-15(13)17-14-8-5-6-12(10-14)11-16/h3-11H,2H2,1H3 |
Clé InChI |
NTMOCMZZHKEWLS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OC2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


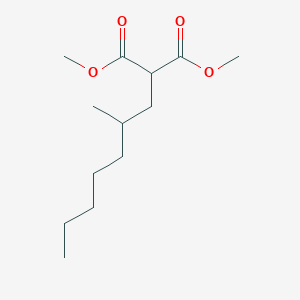
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
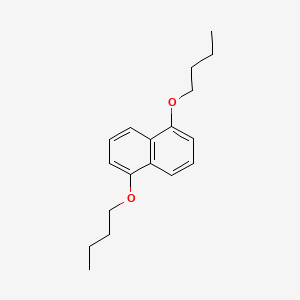
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
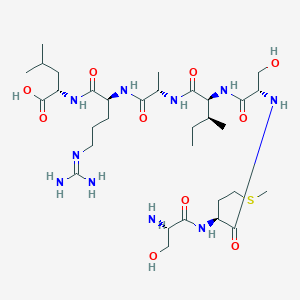
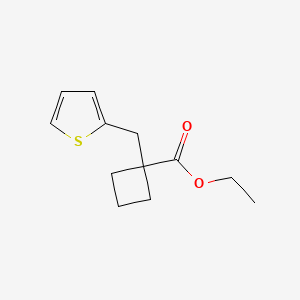
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
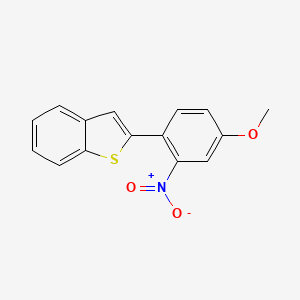
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
